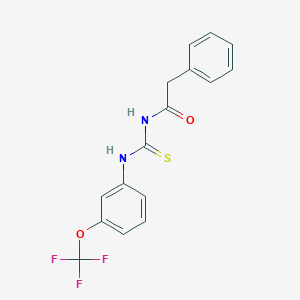

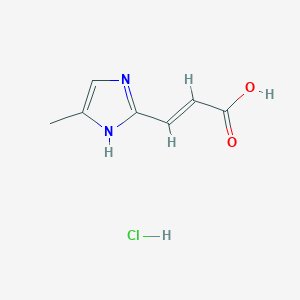

1-(3-(Trifluoromethoxy)phenyl)-3-(2-phenylacetyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

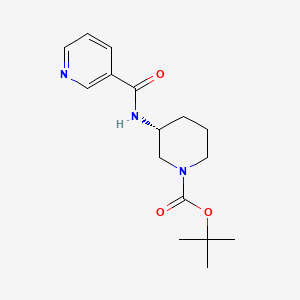

1-(3-(Trifluoromethoxy)phenyl)-3-(2-phenylacetyl)thiourea, also known as TFMPT, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. TFMPT belongs to the class of thiourea derivatives and has been shown to possess a wide range of pharmacological properties.

Applications De Recherche Scientifique

Dye-Sensitized Solar Cells Enhancement

1-(3-(Trifluoromethoxy)phenyl)-3-(2-phenylacetyl)thiourea derivatives have been utilized to improve the performance of dye-sensitized solar cells (DSSCs). These derivatives, when added as novel additives to gel polymer electrolytes comprising tris(1,10-phenanthroline)cobalt(II/III)bis/tris(hexafluorophosphate) and hydroxypropyl cellulose, have shown to significantly increase the solar-to-electric conversion efficiency. The enhanced performance is attributed to the ability of these derivatives to facilitate a negative shift on the TiO2 Fermi level through adsorption, thus improving electron transfer processes in DSSCs (Karthika et al., 2019).

Molecular Dynamics and Spectroscopic Investigations

Thiourea derivatives, including this compound, have been the subject of detailed molecular dynamics and spectroscopic studies to understand their structural and electronic properties. These investigations provide insights into the stability of the molecules, charge transfer mechanisms, and potential sites for nucleophilic attacks, which are crucial for their application in various fields, including material science and drug development (Mary et al., 2016).

Organocatalysis

The application of thiourea derivatives in organocatalysis has been explored, with studies showing that these compounds can serve as effective catalysts in chemical reactions. The incorporation of elements such as the trifluoromethyl group enhances the hydrogen-bonding capabilities of thioureas, improving their catalytic performance in reactions such as Michael additions. This highlights the potential of thiourea derivatives in facilitating various organic transformations (Jiménez et al., 2016).

Synthesis of 1,2,4-Thiadiazole Derivatives

Thiourea derivatives have also been employed in the synthesis of 1,2,4-thiadiazole derivatives, which are of interest due to their wide range of biological activities. The reaction of 1-monosubstituted thioureas with [bis(acyloxy)iodo]arenes leads to the formation of these derivatives, demonstrating the versatility of thioureas in synthetic chemistry (Mamaeva & Bakibaev, 2003).

Propriétés

IUPAC Name |

2-phenyl-N-[[3-(trifluoromethoxy)phenyl]carbamothioyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N2O2S/c17-16(18,19)23-13-8-4-7-12(10-13)20-15(24)21-14(22)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,20,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKXNUBURPJUTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC(=CC=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dichloro-N-cyclopentyl-N-[(furan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2955821.png)

![N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2955822.png)

![(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2955825.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2955829.png)

![Ethyl 1-{[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B2955835.png)

![N-[(2-Chlorophenyl)-cyanomethyl]-1-methylsulfonylcyclobutane-1-carboxamide](/img/structure/B2955844.png)